N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2415586-86-4
Cat. No.: VC7522249
Molecular Formula: C14H16N6O
Molecular Weight: 284.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415586-86-4 |
|---|---|
| Molecular Formula | C14H16N6O |
| Molecular Weight | 284.323 |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C14H16N6O/c1-10-9-11(2)19(17-10)7-6-16-14(21)12-3-4-13-15-5-8-20(13)18-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,21) |
| Standard InChI Key | XSYRGUJJFKWUBG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)C2=NN3C=CN=C3C=C2)C |
Introduction
Synthesis and Reaction Conditions
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the heterocyclic rings and the attachment of functional groups. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for achieving high yields and purity.
| Step | Description |
|---|---|
| Ring Formation | Involves the synthesis of the pyrazole and imidazopyridazine rings, often through condensation reactions. |
| Functional Group Attachment | Involves the addition of the carboxamide group, which may require activation of the ring system. |
| Purification | Typically involves chromatography to isolate the final product. |
Biological Activity and Potential Applications
Compounds with pyrazole and imidazopyridazine rings have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide would depend on its ability to interact with specific biological targets.
| Potential Application | Description |
|---|---|
| Antiviral Activity | Interaction with viral enzymes or replication machinery. |
| Antibacterial Activity | Inhibition of bacterial growth or essential bacterial enzymes. |
| Anticancer Activity | Inhibition of cancer cell proliferation or induction of apoptosis. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume